molecular formula C21H24N4O3S B10860194 Vintiamolum CAS No. 26242-33-1

Vintiamolum

Cat. No.: B10860194
CAS No.: 26242-33-1
M. Wt: 412.5 g/mol
InChI Key: IYLXFMHBICTCPI-PBFRKCPLSA-N
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Description

Vintiamolum, also known by its chemical name N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(E)-5-hydroxy-3-[(E)-3-oxo-3-phenylprop-1-enyl]sulfanylpent-2-en-2-yl]formamide, is a compound with significant potential in various scientific fields. It is characterized by its complex molecular structure, which includes a pyrimidine ring, a formamide group, and a sulfanyl group. The compound has a molecular weight of 412.505 g/mol and a density of 1.282 g/cm³ .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Vintiamolum involves multiple steps, starting with the preparation of the pyrimidine ring. This is typically achieved through the condensation of appropriate aldehydes and amines under controlled conditions. The subsequent steps involve the introduction of the formamide and sulfanyl groups through a series of substitution and addition reactions. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The purification of the final product is achieved through crystallization and chromatography techniques to ensure the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: Vintiamolum undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The presence of reactive functional groups allows for substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of halogenated compounds and other substituted derivatives.

Scientific Research Applications

Vintiamolum has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique molecular structure.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

Vintiamolum can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its unique combination of functional groups and its potential for diverse applications in various fields. Unlike Vinblastine and Venetoclax, which are primarily used in cancer therapy, this compound’s versatility makes it a valuable compound for research in multiple scientific domains.

Comparison with Similar Compounds

Vintiamolum’s unique properties and potential applications make it a compound of significant interest in scientific research and industrial applications. Further studies are needed to fully understand its mechanisms and optimize its use in various fields.

Properties

CAS No.

26242-33-1

Molecular Formula

C21H24N4O3S

Molecular Weight

412.5 g/mol

IUPAC Name

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[5-hydroxy-3-[(E)-3-oxo-3-phenylprop-1-enyl]sulfanylpent-2-en-2-yl]formamide

InChI

InChI=1S/C21H24N4O3S/c1-15(25(14-27)13-18-12-23-16(2)24-21(18)22)20(8-10-26)29-11-9-19(28)17-6-4-3-5-7-17/h3-7,9,11-12,14,26H,8,10,13H2,1-2H3,(H2,22,23,24)/b11-9+,20-15?

InChI Key

IYLXFMHBICTCPI-PBFRKCPLSA-N

Isomeric SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)S/C=C/C(=O)C2=CC=CC=C2)C

Canonical SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SC=CC(=O)C2=CC=CC=C2)C

Origin of Product

United States

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